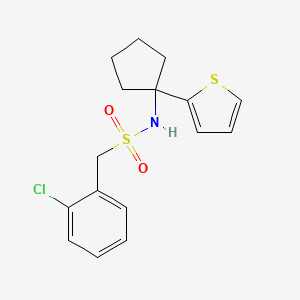

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DB1976 and has been extensively studied for its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Fluorescence Sensing and Imaging Applications

Compounds with structures similar to 2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide have been explored for their potential in regulating excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. Such modifications are crucial for developing fluorescent probes and organic radiation scintillators. These advancements offer promising avenues in fluorescence sensing and imaging, providing tools for detailed biological and chemical analyses (Jianhui Han et al., 2018).

Chemical Reactivity and Synthesis

Research has shown that difluorinated compounds, including those with furan components, exhibit unique reactivity that is beneficial for synthetic chemistry. For instance, difluorinated alkenoates have been used in high-yield reactions with furans in the presence of tin(IV) catalysts. Such reactions underscore the importance of fluorine atoms in stabilizing transition states and facilitating novel chemical transformations. This property is particularly valuable in the synthesis of complex organic molecules, offering pathways to new drugs and materials (G. A. Griffith et al., 2006).

Enzymatic Polymerization for Sustainable Materials

The enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides highlights another application. These materials serve as sustainable alternatives to polyphthalamides, demonstrating the potential of such chemical structures in developing high-performance materials with significant commercial interest. This approach aligns with the growing demand for eco-friendly and renewable resources in the materials science sector (Yi Jiang et al., 2015).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries. Research into the coupling of benzamides with difluorovinyl tosylate via rhodium(III)-catalyzed C-H activation has opened new avenues for the synthesis of these compounds. The process demonstrates broad substrate compatibility, good functional group tolerance, and high regioselectivity, making it a valuable tool for synthesizing elaborate difluorinated compounds from readily available synthons (Jia-Qiang Wu et al., 2017).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2NO4S/c1-13-7-9-14(10-8-13)28(25,26)18(17-6-3-11-27-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQSLSZQCHGGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)

![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)

![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)

![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)